Hellebrigenol

描述

准备方法

合成路线和反应条件: hellebrigenol 可以通过各种化学反应合成,这些反应涉及从天然来源中提取丁二烯内酯。 制备方法包括将化合物溶解在二甲基亚砜 (DMSO)、聚乙二醇 (PEG300) 和吐温 80 等溶剂中 . 母液制备方法包括将 2 mg 药物溶解在 50 μL DMSO 中,然后与 PEG300、吐温 80 和蒸馏水混合 .

工业生产方法: this compound 的工业生产涉及从天然来源提取,例如 Bufo vulgaris 的毒液和黑嚏根草的叶。 提取过程包括溶剂提取、纯化和结晶,以获得纯化合物 .

化学反应分析

反应类型: hellebrigenol 会发生各种化学反应,包括羟基化和脱氢 . 这些反应主要由酶介导,例如细胞色素 P450 3A4 (CYP3A4) 和细胞色素 P450 2D6 (CYP2D6) .

常用试剂和条件:

羟基化: 这种反应涉及将羟基添加到化合物中,通常使用过氧化氢 (H2O2) 等试剂和铁或铜络合物等催化剂。

脱氢: 这种反应涉及去除氢原子,通常使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。

形成的主要产物: 这些反应形成的主要产物包括 this compound 的羟基化和脱氢衍生物,它们对癌细胞系表现出不同程度的细胞毒性 .

科学研究应用

hellebrigenol 具有广泛的科学研究应用,包括:

作用机制

hellebrigenol 主要通过与参与细胞凋亡和自噬的细胞途径相互作用来发挥作用。 它靶向磷脂酰肌醇 3 激酶 (PI3K)/蛋白激酶 B (Akt)/雷帕霉素的机械靶标 (mTOR) 途径,导致癌细胞死亡 . 此外,this compound 已被证明可以调节细胞色素 P450 酶的活性,从而影响其他化合物的代谢 .

相似化合物的比较

hellebrigenol 是丁二烯内酯家族的一部分,该家族包括其他化合物,例如:

- Hellebrigenin

- Arenobufagin

- Bufotalin

- Bufalin

这些化合物具有相似的结构特征,但在细胞毒性和代谢特征方面有所不同 . This compound 由于其特殊的羟基化和脱氢模式而独一无二,这有助于其独特的细胞毒性作用 .

生物活性

Hellebrigenol, a metabolite derived from bufadienolides, has garnered attention for its potential biological activities, particularly in the realm of oncology. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

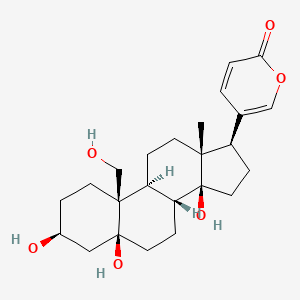

- Molecular Formula : C24H34O6

- Molecular Weight : 418.52 g/mol

- Melting Point : 146-153 °C

- Boiling Point : 635.4 ± 55.0 °C (predicted)

- LogP : 2.33

Cytotoxicity and Antitumor Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, particularly HepG2 cells, which are representative of hepatocellular carcinoma (HCC). The compound exhibits an IC50 value of 56.581 ng/mL, indicating potent cytotoxicity .

Table 1: Cytotoxicity of this compound Against HepG2 Cells

| Compound | Cell Line | IC50 (ng/mL) |

|---|---|---|

| This compound | HepG2 | 56.581 |

The antitumor mechanisms of this compound are primarily linked to its ability to induce apoptosis in cancer cells. Research indicates that it may interact with various signaling pathways that regulate cell survival and death:

- Apoptosis Induction : this compound promotes apoptosis through upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- Cell Cycle Arrest : The compound may cause cell cycle arrest in the G1 phase, preventing cancer cells from proliferating further .

- Metabolomic Changes : Studies have shown that treatment with this compound leads to significant alterations in metabolic profiles within treated cells, impacting pathways related to energy metabolism and cellular stress responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

- Study on HepG2 Cells : Research conducted by Han et al. explored the cytotoxic effects of various bufadienolides, including this compound, highlighting its effectiveness against HepG2 cells and elucidating its mechanisms involving apoptosis and cell cycle regulation .

- Inflammatory Response Modulation : Another study investigated the anti-inflammatory properties of cane toad skin extracts containing this compound. The extracts were shown to inhibit the release of pro-inflammatory cytokines such as TNF-α and IL-6 in human monocyte cell lines, suggesting potential applications in inflammatory diseases .

- Therapeutic Potential in Oncology : A comprehensive review indicated that compounds like this compound could serve as promising candidates for cancer therapy due to their ability to target multiple pathways involved in tumor growth and survival .

属性

IUPAC Name |

5-[3,5,14-trihydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O6/c1-21-8-5-18-19(6-10-23(28)12-16(26)4-9-22(18,23)14-25)24(21,29)11-7-17(21)15-2-3-20(27)30-13-15/h2-3,13,16-19,25-26,28-29H,4-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABVKNZHLRVHZSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1(CCC2C4=COC(=O)C=C4)O)CCC5(C3(CCC(C5)O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70965036 | |

| Record name | 3,5,14,19-Tetrahydroxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508-79-2 | |

| Record name | 3,5,14,19-Tetrahydroxybufa-20,22-dienolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70965036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。